4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzamide group, a methoxybenzofuran moiety, and a thiazole ring, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents .
Mode of Action
Benzofuran derivatives have been shown to have dramatic anticancer activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, thereby modulating their activity and leading to changes in cellular processes.
Biochemical Pathways
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may affect pathways related to cell growth and proliferation, oxidative stress, and viral replication .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that the compound may exert its effects by inhibiting cell growth and proliferation, particularly in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).
Introduction of the Methoxybenzofuran Moiety: This step may involve the use of Suzuki coupling reactions, where a boronic acid derivative of methoxybenzofuran is coupled with a halogenated thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the thiazole and benzofuran moieties.
N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide: Similar structure but lacks the methoxybenzofuran moiety.
Uniqueness
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its methoxybenzofuran, thiazole, and benzamide groups, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-15-4-2-3-12-9-16(25-17(12)15)14-10-26-19(21-14)22-18(23)11-5-7-13(20)8-6-11/h2-10H,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXVRRNCEQIBPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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